molecular formula C16H16ClNO B5859471 2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide

2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide

Cat. No.: B5859471
M. Wt: 273.75 g/mol
InChI Key: VHGLRRWBOCZYMF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group, an ethyl group, and a phenyl group attached to an acetamide moiety

Properties

IUPAC Name

2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-2-18(15-6-4-3-5-7-15)16(19)12-13-8-10-14(17)11-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGLRRWBOCZYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide typically involves the reaction of 4-chloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the intermediate ethyl 2-(4-chlorophenyl)acetate. This intermediate is then reacted with aniline under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)acetic acid.

    Reduction: Formation of 2-(4-chlorophenyl)-N-ethyl-N-phenylamine.

    Substitution: Formation of 2-(4-hydroxyphenyl)-N-ethyl-N-phenylacetamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a model compound in studies investigating the interaction of amides with biological targets.

    Industrial Applications: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-N-ethyl-N-phenylacetamide: Similar structure with a bromine atom instead of chlorine.

    2-(4-methylphenyl)-N-ethyl-N-phenylacetamide: Similar structure with a methyl group instead of chlorine.

    2-(4-fluorophenyl)-N-ethyl-N-phenylacetamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs.

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